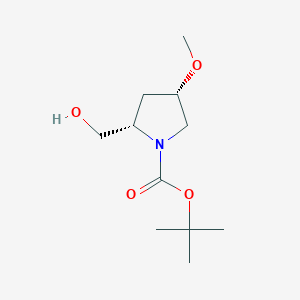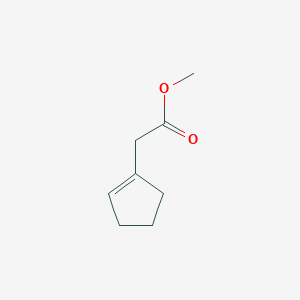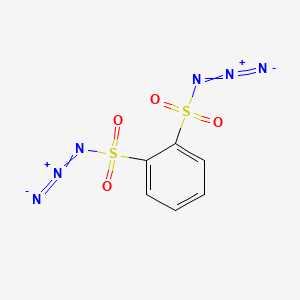
1H-pyrrole-1-carboxylic acid
Overview
Description
1H-pyrrole-1-carboxylic acid is a heterocyclic organic compound containing a five-membered ring structure with one nitrogen atom. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry due to its presence in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrole-1-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the hydrolysis of 1-(2-cyanoethyl)pyrrole .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation and cyclization reactions, optimized for higher yields and purity. The use of catalytic systems and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding pyrrole derivatives.
Reduction: Can be reduced to form different hydrogenated pyrrole compounds.
Substitution: Reacts with halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) to form halogenated pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as NCS and NBS are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1H-pyrrole-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for biologically active compounds.
Medicine: Incorporated into pharmaceuticals with anti-inflammatory, antitumor, and antibiotic properties.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-pyrrole-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the carboxylic acid group.
Indole: Another heterocyclic compound with a fused benzene ring.
Furan: A similar five-membered ring compound with an oxygen atom instead of nitrogen.
Uniqueness: 1H-pyrrole-1-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
pyrrole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQRDMHICUGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392306 | |
| Record name | 1H-pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21972-99-6 | |
| Record name | 1H-pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)

![N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide](/img/structure/B3049708.png)




